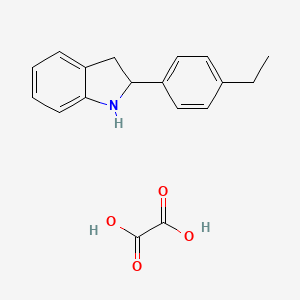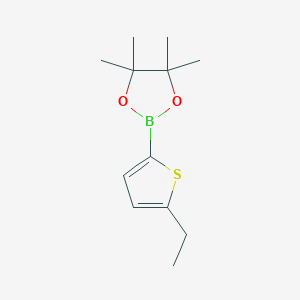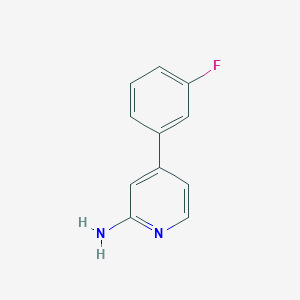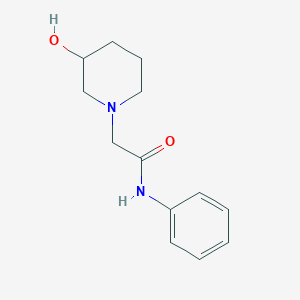
1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea
Descripción general
Descripción
1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea, also known as 2-AETU, is a novel small molecule developed in the early 2000s. It is a thiazole derivative that has been used in various scientific applications, including synthesis methods, scientific research applications, mechanisms of action, and biochemical and physiological effects. 2-AETU has been found to have several advantages and limitations in lab experiments, and offers potential for future directions in a variety of fields.
Aplicaciones Científicas De Investigación
Antineoplastic Agents
Thiazolyl urea derivatives like Tiazofurin and Dasatinib are known for their use as antineoplastic agents, which suggests that our compound could potentially be explored in cancer treatment research .
Anti-HIV Drugs
Compounds such as Ritonavir, which contain thiazole, are utilized as anti-HIV drugs. This indicates a possible application in antiviral research, particularly targeting HIV .
Antifungal Agents
Ravuconazole is an example of a thiazole-bearing product used as an antifungal agent. This implies that our compound might have applications in developing treatments for fungal infections .
Anti-Inflammatory Agents
Thiazolyl urea derivatives like Meloxicam and Fentiazac serve as anti-inflammatory agents. This points to potential research into anti-inflammatory properties for our compound .
Antimicrobial Activities
Some thiazolyl urea derivatives have been proposed for drug development targeting bacterial infections due to their antimicrobial activities .
Antiproliferative Activity
Research has been conducted on novel thiazolyl-urea derivatives for their antiproliferative activity against various cancer cell lines, suggesting a similar application for our compound .
Antibacterial and Antioxidant Properties
Thiourea derivatives are noted for their diverse biological applications, including antibacterial and antioxidant properties, which could be relevant fields of application .
Anticancer and Antimicrobial Activities
New series of thiazolyl-urea derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, indicating potential research applications in these areas .
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-(4-tert-butyl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4OS/c1-10(2,3)7-6-16-9(13-7)14-8(15)12-5-4-11/h6H,4-5,11H2,1-3H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBQBJOJODKKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-3-(4-tert-butylthiazol-2-YL)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 4-[(dibenzylamino)methyl]-4-hydroxytetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1440208.png)



![7-amino-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1440214.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)

![3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1440223.png)
